
5-(Hydroxymethyl)nicotinonitrile
Overview
Description
5-(Hydroxymethyl)nicotinonitrile is a pyridine-based compound featuring a hydroxymethyl (-CH₂OH) substituent at the 5-position and a cyano (-CN) group at the 3-position of the pyridine ring (Figure 1). This derivative belongs to the nicotinonitrile family, which is recognized for its versatility in medicinal chemistry and materials science. The hydroxymethyl group enhances its hydrophilicity, making it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.
For example, describes the incorporation of hydroxymethyl groups into nicotinonitrile derivatives through multi-step reactions involving intermediates like 5-((5-((3'-(3-bromopropoxy)-2'-chloro-2-methyl-[1,1'-biphenyl]-3-yl)methoxy)-4-chloro-2-formylphenoxy)methyl)nicotinonitrile, highlighting the use of protective groups and catalytic conditions .
Applications: Nicotinonitrile derivatives are frequently explored for antiviral, antitumor, and antimicrobial activities. identifies structurally related compounds, such as 4,6-dimethyl-2-sulfanyl nicotinonitriles, which exhibit antiviral effects against tobacco mosaic virus (TMV) and human pathogens like HSV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromomethyl nicotinonitrile with a suitable hydroxylating agent under controlled conditions. Another method includes the use of 5-chloromethyl nicotinonitrile, which undergoes a nucleophilic substitution reaction with a hydroxyl group donor.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxynicotinonitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine, 5-(hydroxymethyl)nicotinamide.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 5-Carboxynicotinonitrile
Reduction: 5-(Hydroxymethyl)nicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Hydroxymethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The nitrile group can also participate in interactions with nucleophilic sites, affecting the overall biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares 5-(Hydroxymethyl)nicotinonitrile with structurally related nicotinonitrile derivatives:
Pharmacological Activities
- Antiviral Activity: highlights nicotinonitriles with sulfanyl and glycosyl groups (e.g., compound 11c) showing 30% inhibition of TMV, comparable to commercial agents like ribavirin . The hydroxymethyl group in this compound may similarly enhance binding to viral enzymes.
- Antitumor Potential: discusses spiro[indole-pyridine] nicotinonitriles with cytotoxic effects against cancer cell lines, suggesting that substituents like hydroxymethyl could modulate DNA intercalation or kinase inhibition .
- Antimicrobial Applications : Pyridine-thiadiazole hybrids (e.g., compound 12a in ) demonstrate broad-spectrum activity, indicating that functional groups influence membrane permeability .
Biological Activity
5-(Hydroxymethyl)nicotinonitrile is a derivative of nicotinonitrile, characterized by the presence of a hydroxymethyl group at the 5-position. This compound has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structural features include:
- A pyridine ring.
- A nitrile functional group.
- A hydroxymethyl group attached to the pyridine ring.
These structural characteristics contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds in the nicotinonitrile class have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Some derivatives have shown promise in inhibiting the growth of cancer cell lines, indicating a potential role in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cell Membranes : The compound may disrupt microbial cell membranes, leading to cell death.
- Enzyme Inhibition : It has been observed to bind to active sites on enzymes, inhibiting their function and thus affecting metabolic pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through interactions with specific molecular targets.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various nicotinonitrile derivatives against common bacterial strains. This compound was tested alongside other derivatives, revealing significant antibacterial effects comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies were conducted on human cancer cell lines where this compound demonstrated dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4-Methoxynicotinonitrile | Amino group at position 2 | Exhibits different reactivity due to amino substitution |
2-Amino-5-bromo-4-methoxy-nicotinonitrile | Bromine substitution at position 5 | Alters both reactivity and biological activity |
5-Hydroxymethyl-nicotinonitrile | Hydroxymethyl group | Different functional properties due to hydroxyl group |
Research Findings
Recent studies have highlighted various aspects of the biological activity associated with this compound:
- Toxicology Studies : Toxicity assessments showed that while high doses can lead to adverse effects in animal models, lower doses exhibited therapeutic benefits without significant toxicity .
- Histopathological Evaluations : Investigations into tissue samples from treated subjects revealed no significant lesions at therapeutic doses, indicating a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)nicotinonitrile, and how can purity be optimized?
Methodological Answer: Synthesis typically involves functionalization of nicotinonitrile derivatives. A common approach is the hydroxymethylation of pyridine precursors under controlled conditions. For example, substituting a halogen group (e.g., Cl or Br) at the 5-position of nicotinonitrile with hydroxymethyl via nucleophilic substitution, using reagents like formaldehyde in the presence of a base (e.g., KOH/EtOH) . Purification methods include:
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Recrystallization from ethanol or acetonitrile to remove polar impurities.
Validate purity using HPLC (C18 column, UV detection at 254 nm) and melting point analysis (DSC cross-referenced with NIST data) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR : Compare and spectra with computational predictions (e.g., DFT) or published analogs. The hydroxymethyl group () typically shows peaks at δ 4.5–5.0 ppm () and δ 60–70 ppm () .
- FT-IR : Confirm nitrile (2240 cm) and hydroxyl (broad peak at 3200–3600 cm) functionalities.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion ([M+H]) and fragmentation patterns . Cross-reference data with NIST Chemistry WebBook or PubChem .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate before disposal .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in catalytic reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to study regioselectivity in cross-coupling reactions. Use software like GROMACS with CHARMM force fields .
- Validate predictions experimentally via Hammett plots or kinetic isotope effects .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
Methodological Answer:
- Reproducibility Checks : Replicate measurements under standardized conditions (e.g., heating rate 10°C/min for DSC) .
- Cross-Database Validation : Compare data across NIST, PubChem, and ECHA. For example, if melting points vary (e.g., 120–125°C), assess sample purity via elemental analysis or XRD to detect polymorphic forms .
- Collaborative Studies : Share samples with independent labs to verify results .
Q. How can ADMET profiling guide the use of this compound in drug discovery?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict bioavailability (Lipinski’s Rule of Five) and toxicity (e.g., Ames test for mutagenicity). The nitrile group may raise hepatotoxicity flags, requiring metabolite analysis (e.g., CYP450 oxidation) .
- In Vitro Assays :
- Prioritize derivatives with lower (<3) to enhance solubility .
Q. What mechanistic insights can be gained from studying this compound’s antiviral activity?
Methodological Answer:
- Target Identification : Perform molecular docking (AutoDock Vina) against viral protease/replication enzymes (e.g., SARS-CoV-2 M). Compare binding affinities with known inhibitors (e.g., remdesivir) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitrile with amide) and test in plaque reduction assays. For example, pyridine derivatives with electron-withdrawing groups show enhanced activity against TMV .
- Resistance Studies : Serial passage of viruses in the presence of the compound to identify mutations (e.g., sequencing RNA-dependent RNA polymerase) .
Q. How do environmental factors (pH, temperature) affect the stability of this compound?
Methodological Answer:
Properties
IUPAC Name |
5-(hydroxymethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMDVGJZONSKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625599 | |
Record name | 5-(Hydroxymethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135124-71-9 | |
Record name | 5-(Hydroxymethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135124-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Hydroxymethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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